

analytical techniques for the characterization of trifluoromethylpyridines

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2,6-Dichloro-4-(trifluoromethyl)pyridine |
| Cat. No.: | B123652 |

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Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of trifluoromethylpyridines. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the most commonly employed techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of trifluoromethylpyridines in solution. ^1H , ^{13}C , and ^{19}F NMR are all routinely used to provide detailed information about the molecular framework.

Key Performance Characteristics:

- ^1H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. Chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring.
- ^{13}C NMR: Reveals the carbon skeleton of the molecule. The carbon atom of the $-\text{CF}_3$ group and the carbons of the pyridine ring exhibit characteristic chemical shifts.
- ^{19}F NMR: Directly probes the fluorine atoms of the trifluoromethyl group, offering a highly sensitive and specific signal. The chemical shift of the ^{19}F signal is a reliable indicator of the

electronic environment of the $-\text{CF}_3$ group.[3][4][5]

Quantitative Data Summary:

The following table summarizes the ^1H , ^{13}C , and ^{19}F NMR chemical shifts for 2-methoxy-3-(trifluoromethyl)pyridine.

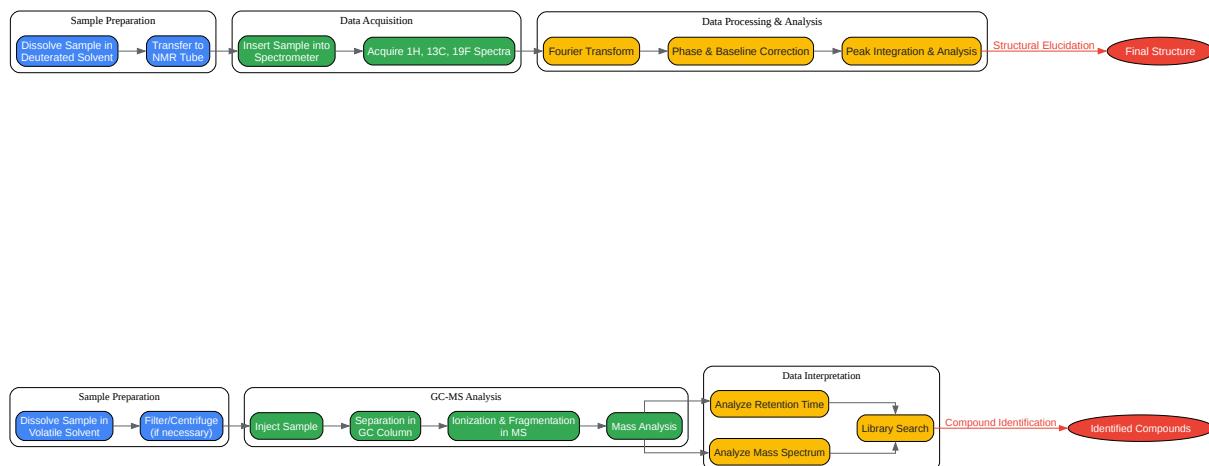
| Nucleus | Chemical Shift (δ , ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---------------------|----------------------------------|--|
| <hr/> | | |
| ^1H NMR | | |
| H-6 | 8.32 | d, $J = 4.0$ |
| H-4 | 7.84 | d, $J = 8.0$ |
| H-5 | 6.95 | dd, $J = 4.0$ |
| O- CH_3 | 4.03 | s |
| <hr/> | | |
| ^{13}C NMR | | |
| C-2 | 161.0 | |
| C-6 | 150.6 | |
| C-4 | 136.4 | q, $J = 5$ |
| CF ₃ | 123.2 | q, $J = 270$ |
| C-5 | 116.0 | |
| C-3 | 113.4 | q, $J = 33$ |
| O- CH_3 | 54.1 | |
| <hr/> | | |
| ^{19}F NMR | | |
| CF ₃ | -64.03 | s |
| <hr/> | | |

Data obtained for 2-methoxy-3-(trifluoromethyl)pyridine in CDCl_3 .[6]

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethylpyridine sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone- d_6) in an NMR tube.
- Instrument Setup:
 - Spectrometer: Bruker Avance III HD 400 MHz or equivalent.[7]
 - Probes: Standard $^1\text{H}/^{13}\text{C}$ and ^{19}F probes.
- Data Acquisition:
 - Acquire ^1H , ^{13}C , and ^{19}F NMR spectra at room temperature.
 - For ^1H and ^{13}C spectra, reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
 - For ^{19}F spectra, use an external standard such as CFCl_3 .[7]
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to perform Fourier transformation, phase correction, and baseline correction.

NMR Experimental Workflow



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